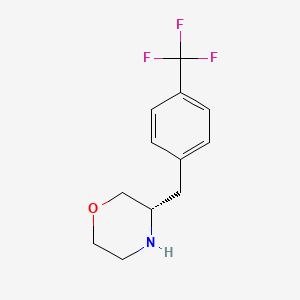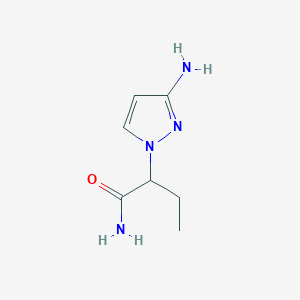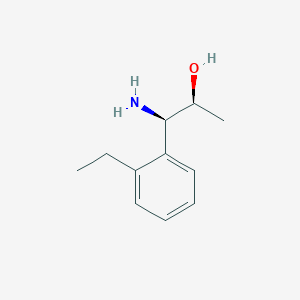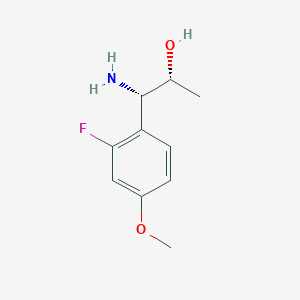
1-(2-Anthryl)butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Anthryl)butylamine is an organic compound with the molecular formula C₁₈H₁₉N. It is a derivative of anthracene, where the anthracene moiety is attached to a butylamine chain. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Anthryl)butylamine can be synthesized through several methods. One common approach involves the reaction of 2-anthracenemethanamine with a butyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Anthryl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-2-carboxylic acid, while reduction may produce various butylamine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Anthryl)butylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Anthryl)butylamine involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Anthryl)ethanamine
- 1-(2-Anthryl)propanamine
- 1-(2-Anthryl)pentylamine
Comparison
1-(2-Anthryl)butylamine is unique due to its specific butylamine chain, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C18H19N |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
1-anthracen-2-ylbutan-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3 |
Clave InChI |
PINNTGPRSWYILF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)



![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)

![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)


